molecular formula C26H34ClN5O2 B2857788 N1-(4-chlorobenzyl)-N2-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide CAS No. 921901-42-0

N1-(4-chlorobenzyl)-N2-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide

Cat. No. B2857788
CAS RN: 921901-42-0
M. Wt: 484.04
InChI Key: NEPFCVQOKQSJAP-UHFFFAOYSA-N
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Description

N1-(4-chlorobenzyl)-N2-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide is a useful research compound. Its molecular formula is C26H34ClN5O2 and its molecular weight is 484.04. The purity is usually 95%.
BenchChem offers high-quality N1-(4-chlorobenzyl)-N2-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N1-(4-chlorobenzyl)-N2-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Given the absence of direct studies on the specified compound, an exploration of its potential applications would necessitate a speculative approach based on the structural features and known activities of similar chemical entities. For instance, compounds containing tetrahydroquinoline and piperazine motifs have been investigated for their neurological, metabolic, and therapeutic implications. Tetrahydroisoquinolines, for example, have been studied for their potential role in Parkinson's disease and other neurological conditions due to their interaction with monoaminergic systems in the brain (Aoyama et al., 2000), (Matsubara et al., 2002). Similarly, piperazine derivatives have been used in the design of novel pharmacological agents, such as receptor antagonists for various neurotransmitter systems, indicating the versatility and therapeutic potential of compounds with these structural features.

properties

IUPAC Name

N-[(4-chlorophenyl)methyl]-N'-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl]oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H34ClN5O2/c1-30-12-14-32(15-13-30)24(21-7-10-23-20(16-21)4-3-11-31(23)2)18-29-26(34)25(33)28-17-19-5-8-22(27)9-6-19/h5-10,16,24H,3-4,11-15,17-18H2,1-2H3,(H,28,33)(H,29,34)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEPFCVQOKQSJAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(CNC(=O)C(=O)NCC2=CC=C(C=C2)Cl)C3=CC4=C(C=C3)N(CCC4)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H34ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

484.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(4-chlorobenzyl)-N2-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide

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